Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate
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Overview
Description
Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate is a chemical compound with a complex structure that includes a cyclopenta[c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate can be achieved through several methods. One effective method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . Another method includes the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form centrosymmetric dimers due to intermolecular hydrogen bonds, which may influence its biological activity . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridine: Shares a similar core structure but lacks the ethyl and dimethyl substituents.
Indole Derivatives: Indole derivatives are prevalent in various biological systems and have diverse applications
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for specialized applications in research and industry.
Properties
CAS No. |
668276-37-7 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-4-16-13(15)12-11-7-5-6-10(11)8(2)9(3)14-12/h4-7H2,1-3H3 |
InChI Key |
VXZQRMCEAGIRFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C2=C1CCC2)C)C |
Origin of Product |
United States |
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